(1,1-Difluoro-3-methylpent-1-en-2-yl)benzene
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Overview
Description
(1,1-Difluoro-3-methylpent-1-en-2-yl)benzene: is a chemical compound with the molecular formula C12H14F2 It is characterized by the presence of a benzene ring substituted with a difluoromethyl group and a methylpentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Difluoro-3-methylpent-1-en-2-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzene derivative with a difluoromethylating agent in the presence of a catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1,1-Difluoro-3-methylpent-1-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1,1-Difluoro-3-methylpent-1-en-2-yl)benzene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The presence of the difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (1,1-Difluoro-3-methylpent-1-en-2-yl)benzene is not fully understood. it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. This property makes the compound a useful tool in organic synthesis and biological imaging .
Comparison with Similar Compounds
(3,3-Difluoro-1-cyclopropen-1-yl)benzene: This compound shares the difluoromethyl group but has a different structural arrangement.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: This compound contains additional chlorine atoms and a trifluoropropyl group, making it chemically distinct.
Uniqueness: (1,1-Difluoro-3-methylpent-1-en-2-yl)benzene is unique due to its specific substitution pattern and the presence of both difluoromethyl and methylpentene groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
143264-65-7 |
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Molecular Formula |
C12H14F2 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(1,1-difluoro-3-methylpent-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H14F2/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
QPPFIDDXKYBTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=C(F)F)C1=CC=CC=C1 |
Origin of Product |
United States |
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